molecular formula C12H11NO3 B3074068 5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester CAS No. 1018680-78-8

5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester

Cat. No.: B3074068
CAS No.: 1018680-78-8
M. Wt: 217.22 g/mol
InChI Key: LTLTWPKMZBCLFK-UHFFFAOYSA-N
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Description

5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a methyl ester functional group and a tolyl group (a benzene ring with a methyl substituent) attached to the isoxazole ring. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals.

Mechanism of Action

Mode of Action

Isoxazole esters are hypothesized to be prodrugs with pyrazinamide-like action Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug

Biochemical Pathways

Isoxazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Isoxazole derivatives have been associated with a variety of biological activities , suggesting that they may have multiple effects at the molecular and cellular levels.

Chemical Reactions Analysis

Types of Reactions

5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of isoxazole derivatives with different functional groups.

    Substitution: Substitution reactions can occur at the tolyl group or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester is unique due to the presence of the tolyl group, which can influence its chemical reactivity and biological activity. The tolyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

IUPAC Name

methyl 5-(3-methylphenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-4-3-5-9(6-8)11-7-10(13-16-11)12(14)15-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLTWPKMZBCLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NO2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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